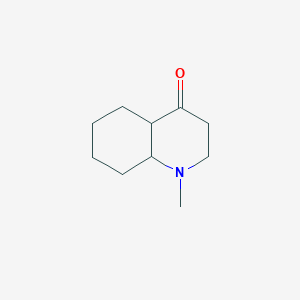

4(1H)-Quinolinone, octahydro-1-methyl-

Description

Structural Classification and Nomenclature of Polyhydroquinolinones

Polyhydroquinolinones are a class of bicyclic nitrogen-containing heterocyclic compounds characterized by a quinolinone core structure with varying degrees of saturation. The nomenclature reflects the number of hydrogen atoms added to the parent quinoline (B57606) ring system. For instance, "dihydro-" implies the addition of two hydrogens, "tetrahydro-" implies four, and "octahydro-" indicates a fully saturated bicyclic ring system. The position of the carbonyl group (e.g., at C-4) and any substituents are specified in the IUPAC name.

The broader "quinolone" chemical space is dominated by aromatic and partially saturated systems, which are foundational to a major class of antibiotics. benthamdirect.comnih.govoup.com These compounds, such as nalidixic acid and the fluoroquinolones, feature a bicyclic aromatic system that is crucial for their biological activity, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov

In stark contrast, 4(1H)-Quinolinone, octahydro-1-methyl- belongs to the saturated subclass. Its "octahydro-" prefix signifies the absence of the aromatic system, resulting in a flexible, three-dimensional scaffold. This structural distinction fundamentally alters its chemical properties and potential biological targets compared to its flat, aromatic cousins. The methylation at the N-1 position further modifies its properties, influencing its basicity, solubility, and conformational preferences.

| Scaffold Class | Example Compound | Degree of Saturation | Key Structural Feature | Primary Research Area |

|---|---|---|---|---|

| Quinolone (Aromatic) | 4-Quinolone | Unsaturated | Planar, aromatic bicyclic system | Antibacterial Agents nih.gov |

| Dihydroquinolinone | 3,4-Dihydroquinolin-2(1H)-one | Partially Saturated | One saturated ring | Synthetic Intermediates |

| Tetrahydroquinolinone | 1,2,3,4-Tetrahydroquinolin-4-one | Partially Saturated | One aromatic, one saturated ring | Bioactive Scaffolds rsc.org |

| Octahydroquinolinone | Octahydroquinolin-4(1H)-one | Fully Saturated | Non-planar, fused bicyclic system | Novel 3D Scaffolds for Medicinal Chemistry |

| Identifier Type | Name/Value |

|---|---|

| IUPAC Name | 1-Methyloctahydro-4(1H)-quinolinone chemspider.com |

| Systematic Name | 4(1H)-Quinolinone, octahydro-1-methyl- chemspider.com |

| Molecular Formula | C10H17NO chemspider.com |

| Parent Compound | Octahydro-4(1H)-quinolinone nih.gov |

The full saturation of the octahydroquinolinone core introduces significant stereochemical complexity. wikipedia.org Unlike planar aromatic systems, the octahydro- skeleton consists of two fused six-membered rings (a piperidine (B6355638) and a cyclohexane (B81311) ring). The fusion of these rings can be either cis or trans, leading to distinct diastereomeric scaffolds. Furthermore, the presence of multiple chiral centers results in the possibility of numerous stereoisomers. youtube.com

Historical Context and Significance of Quinolone Chemistry in Academic Research

The history of quinolone chemistry is a compelling narrative of serendipity and rational drug design that began in 1962 with the discovery of nalidixic acid. nih.govoup.com This compound, a byproduct from the synthesis of the antimalarial drug chloroquine (B1663885), was the first quinolone to show antibacterial activity, albeit with a narrow spectrum. oup.comresearchgate.net This initial discovery sparked extensive academic and industrial research into the quinolone scaffold. acs.org

Throughout the 1970s, modifications to the core structure led to the "old quinolones," with modest improvements. nih.gov A major breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at C-7, giving rise to the highly potent "fluoroquinolones" like norfloxacin. oup.comacs.org This second generation of quinolones exhibited a much broader spectrum of activity and improved pharmacokinetic properties. nih.gov Subsequent research led to third and fourth-generation fluoroquinolones with even greater potency against Gram-positive bacteria and anaerobes. nih.gov The quinolone scaffold has proven to be exceptionally versatile, with thousands of derivatives synthesized and studied, making it a cornerstone of synthetic antibacterial research and a subject of enduring academic interest. nih.govtandfonline.com

Overview of Current Research Landscape for Saturated N-Heterocycles in Synthetic and Medicinal Chemistry

In recent years, there has been a notable shift in medicinal chemistry towards exploring beyond flat, aromatic compounds. Saturated N-heterocycles have emerged as particularly valuable scaffolds in this pursuit. researchgate.netbohrium.comfrontiersin.org Their prevalence in natural products and FDA-approved drugs underscores their biological relevance. openmedicinalchemistryjournal.commdpi.com

The increasing interest in saturated N-heterocycles is driven by the recognition that their three-dimensional structures can lead to improved pharmacological properties. bohrium.comfrontiersin.org Compared to their aromatic counterparts, saturated rings often enhance aqueous solubility, improve metabolic stability (by avoiding toxic metabolites from arene oxidation), and provide a more defined spatial arrangement of functional groups for precise interaction with biological targets. researchgate.netbohrium.com This three-dimensionality, often referred to as an increased fraction of sp3-hybridized carbons (Fsp3), is a desirable attribute in modern drug discovery. bohrium.com

Saturated N-heterocycles like the octahydroquinolinone core are utilized as building blocks to access novel chemical space. researchgate.netnih.gov Research focuses on developing new synthetic methodologies for their efficient and stereoselective construction. researchgate.netrsc.orgresearchgate.net These scaffolds are being incorporated into molecules designed for a wide array of therapeutic targets, moving far beyond the traditional applications of their aromatic relatives. openmedicinalchemistryjournal.comnumberanalytics.com

| Property | Aromatic Heterocycles | Saturated Heterocycles |

|---|---|---|

| Structure | Planar (2D) | Non-planar (3D) bohrium.com |

| Solubility | Often lower | Generally higher aqueous solubility researchgate.netbohrium.com |

| Metabolism | Prone to oxidative metabolism (e.g., arene oxidation) | Can offer improved metabolic stability bohrium.com |

| Target Interaction | Primarily π-π stacking, H-bonding | Precise 3D orientation of substituents for specific binding bohrium.com |

| Chemical Space | Well-explored | Offers access to novel, diverse structures researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITANGGXLSWSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C2C1CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: A proton NMR spectrum would be expected to reveal the number of unique proton environments, their integration (ratio), and their coupling patterns (splitting), which indicates adjacent protons. For 4(1H)-Quinolinone, octahydro-1-methyl-, specific chemical shifts would be anticipated for the N-methyl protons, the protons on the saturated rings, and particularly those adjacent to the nitrogen atom and the carbonyl group. Without experimental data, a table of these chemical shifts and coupling constants cannot be generated.

¹³C NMR: A carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shift of each signal would help identify the type of carbon (e.g., carbonyl, carbons adjacent to nitrogen, aliphatic carbons). A data table listing these shifts is not available.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming which protons are neighbors in the structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, which is essential for determining the relative stereochemistry and preferred conformation of the fused ring system (i.e., cis or trans fusion) and the orientation of the methyl group.

Detailed findings from these experiments are not published for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of C10H17NO (167.1310 g/mol ). The fragmentation pattern would yield clues about the structure, with characteristic losses of fragments like the methyl group or parts of the carbocyclic ring. A data table of these fragments and their relative abundances cannot be provided.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

IR Spectroscopy: This technique identifies functional groups. For 4(1H)-Quinolinone, octahydro-1-methyl-, a strong absorption band characteristic of a ketone carbonyl (C=O) stretch would be expected around 1700-1725 cm⁻¹. C-N and C-H stretching vibrations would also be present. A table of specific absorption frequencies is unavailable.

UV-Vis Spectroscopy: This method provides information about electronic transitions. As a saturated ketone, the compound would likely exhibit a weak n→π* transition at a specific wavelength. However, no experimental UV-Vis absorption data has been reported.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

4(1H)-Quinolinone, octahydro-1-methyl- is a chiral molecule. CD spectroscopy is used to study chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. This technique would be essential for determining the enantiomeric excess of a non-racemic sample and could provide information on the absolute configuration of a specific enantiomer. No CD spectra for this compound are available in the literature.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. While a specific crystal structure for 4(1H)-Quinolinone, octahydro-1-methyl- has not been detailed in the reviewed literature, the technique is widely applied to related quinolinone derivatives. mdpi.comhelsinki.fi This method would provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For a chiral molecule, the use of anomalous dispersion allows for the determination of the absolute stereochemistry. The crystallographic data for related N-methylated quinolinone structures provide insight into the expected molecular geometry.

Table 1: Representative Crystallographic Data for a Related N-Methylated Quinolinone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8907(9) |

| b (Å) | 8.2795(9) |

| c (Å) | 9.8449(12) |

| α (°) | 96.170(9) |

| β (°) | 102.146(10) |

| γ (°) | 98.598(9) |

| Volume (ų) | 615.26(13) |

Data for Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, a related compound, illustrating the type of data obtained from X-ray crystallography. mdpi.com

Conformational Analysis and Stereochemical Impact

The conformational preferences of the octahydroquinolinone ring system are complex due to the fusion of two six-membered rings and the presence of a nitrogen atom. The N-methyl substituent further influences the conformational equilibrium.

The decahydroquinoline (B1201275) skeleton, the parent structure of octahydro-1-methyl-4(1H)-quinolinone, can exist in either a cis or trans fused conformation. For each of these, the two six-membered rings can adopt chair or boat-like conformations. In the case of N-substituted cis-decahydroquinolines, NMR studies have shown a preference for a conformation where the nitrogen-containing ring adopts a specific orientation. rsc.org The introduction of an N-methyl group can alter this preference. rsc.org For the trans-fused system, a rigid double-chair conformation is generally the most stable. The presence of the carbonyl group at the 4-position introduces further conformational constraints and affects the electron distribution within the rings.

The stereochemistry of the octahydroquinolinone nucleus plays a crucial role in directing the outcome of its chemical reactions. The facial selectivity of reactions at the carbonyl group, for instance, is dictated by the steric hindrance presented by the ring system. The approach of a reagent will be favored from the less hindered face of the molecule.

In the synthesis of substituted tetrahydroquinolines and octahydroquinolinones, high levels of diastereoselectivity have been observed. nih.govmdpi.comnih.govresearchgate.netfrontiersin.org This selectivity is often controlled by the existing stereocenters within the molecule, which direct the formation of new stereocenters in a predictable manner. For example, in intramolecular hetero-Diels-Alder reactions to form octahydroquinolinone skeletons, the presence of an allylic stereocenter can induce significant selectivity in the cyclization process. mdpi.comresearchgate.net

In the absence of experimental crystal structures, computational modeling provides a powerful tool for predicting the conformational preferences of molecules like 4(1H)-Quinolinone, octahydro-1-methyl-. Methods such as Density Functional Theory (DFT) can be employed to calculate the relative energies of different conformations. researchgate.net

Theoretical conformational analysis of related N-methylated systems has shown that N-methylation can significantly alter the preferred dihedral angles and lead to shifts in conformational equilibria. nih.govnih.govresearchgate.netresearchgate.net For instance, in some N-acylhydrazones, N-methylation induces a shift from an antiperiplanar to a synperiplanar conformation. nih.gov Computational studies on N-substituted cis-decahydroquinolines have also been used to rationalize the experimentally observed conformational preferences. rsc.org Such computational approaches could be applied to 4(1H)-Quinolinone, octahydro-1-methyl- to determine the preferred ring conformations and the orientation of the N-methyl group.

Iv. Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aimspress.com It is a common approach for calculating the properties of molecules like quinolinone derivatives. scirp.org The theory is based on calculating the electron density of a molecule to determine its energy and other attributes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. aimspress.comirjweb.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.govajchem-a.com

In related quinolinone structures, the HOMO is often located on the fused ring system, indicating these are the likely sites for electrophilic attack, while the LUMO is distributed over the quinolinone ring, suggesting susceptibility to nucleophilic attack. scirp.org The energy gap provides insight into the charge transfer interactions that can occur within the molecule. scispace.com

Table 1: Representative Frontier Molecular Orbital Data for a Quinolinone Analog This data is illustrative and based on calculations for related quinolinone compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites prone to electrophilic and nucleophilic attack. aimspress.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are sites for nucleophilic attack. nih.gov

For a molecule like 4(1H)-Quinolinone, octahydro-1-methyl-, the MEP would be expected to show a significant negative potential around the highly electronegative oxygen atom of the carbonyl group. Positive potentials would likely be located around the hydrogen atoms attached to the ring system.

Quantum chemical calculations can be used to predict key thermodynamic properties of a molecule at a given temperature. These parameters include heat capacity, entropy, and enthalpy of formation. Such calculations, often performed using DFT methods, help in assessing the thermal stability of the compound. researchgate.net While specific experimental thermodynamic data for 4(1H)-Quinolinone, octahydro-1-methyl- is not available, theoretical calculations can provide reliable estimates of these values, which are crucial for understanding the molecule's stability. aimspress.com

Density Functional Theory (DFT) Studies of Electronic Structure

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, which predicts how a small molecule (a ligand) binds to a macromolecule, such as a protein. nih.gov

Ligand-protein docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.gov This technique is fundamental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action. ajchem-a.com

For quinolinone-based structures, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of a target protein. mdpi.comnih.gov The binding energy is calculated to estimate the strength of the interaction; a lower binding energy generally indicates a more stable ligand-protein complex and higher binding affinity. ajchem-a.com These simulations can reveal the potential of 4(1H)-Quinolinone, octahydro-1-methyl-, to interact with specific biological targets, guiding further experimental studies.

Table 2: Illustrative Molecular Docking Results for a Representative Ligand-Protein Complex This data is for illustrative purposes and represents typical results from docking studies.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.8 |

| Interacting Residues | TYR22, LYS45, VAL68, ILE89 |

Binding Affinity Predictions

Binding affinity prediction is a computational technique used to estimate the strength of the interaction between a ligand, such as octahydro-1-methyl-4(1H)-quinolinone, and a biological target, typically a protein or receptor. Molecular docking is a primary method for this, simulating the most likely binding pose of the ligand in the receptor's active site and calculating a score that correlates with binding energy.

While direct binding affinity predictions for octahydro-1-methyl-4(1H)-quinolinone are not widely published, studies on analogous structures highlight the utility of this approach. For instance, research on structurally constrained analogues containing octahydrobenzo[f]quinoline moieties has been conducted to determine their binding affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov In these studies, the inhibitory constant (Kᵢ), a measure of binding affinity, was determined. The data revealed that hybrid compounds showed significantly higher affinity compared to their non-hybrid counterparts, indicating the important contribution of specific structural moieties to receptor binding. nih.gov

For example, the binding affinity of the non-hybrid compound, a constrained aminotetralin structure, was compared to a hybrid derivative, demonstrating a marked increase in affinity for the hybrid. nih.gov

Table 1: Example Binding Affinities of an Octahydroquinoline Analogue

| Compound | Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Non-hybrid aminotetralin version (1) | Dopamine D2 | 380 |

| Non-hybrid aminotetralin version (1) | Dopamine D3 | 96.0 |

| Hybrid trans-octahydrobenzo[f]-quinolin-7-ol (8) | Dopamine D2 | 49.1 |

This table illustrates binding affinity data for compounds structurally related to octahydro-1-methyl-4(1H)-quinolinone to demonstrate the application of binding affinity prediction. Data sourced from a study on octahydrobenzo[f]quinoline derivatives. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying parts of a molecule, researchers can identify which functional groups and structural features are crucial for its desired effect.

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by creating mathematical models that correlate variations in chemical structure with changes in biological activity. nih.govnih.gov These models are powerful predictive tools, enabling the design of more potent and selective compounds before they are synthesized in the lab. mdpi.com

Deriving Pharmacophore Models

A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govscienceopen.com

For the broader class of octahydroquinoline derivatives, pharmacophore models have been developed to understand their interaction with specific receptors. In a study on derivatives targeting dopamine D2 and D3 receptors, a unique pharmacophore model was proposed based on the most active compounds. nih.gov This model identified three critical pharmacophoric centers: two aromatic/hydrophobic features and one cationic feature, which are essential for high-affinity binding. nih.gov Such a model serves as a 3D query to screen virtual libraries for new compounds that match the pharmacophoric requirements, potentially including derivatives of octahydro-1-methyl-4(1H)-quinolinone.

Table 2: Example Pharmacophore Model Features for Dopamine Receptor Ligands

| Pharmacophoric Feature | Description | Role in Binding |

|---|---|---|

| Aromatic/Hydrophobic 1 | Occupied by an aromatic ring (e.g., aminotetralin moiety) | Engages in hydrophobic or aromatic interactions with the receptor. |

| Aromatic/Hydrophobic 2 | Occupied by a phenyl ring attached to a piperazine (B1678402) nitrogen | Provides an additional hydrophobic interaction point. |

This table describes a pharmacophore model derived from octahydroquinoline derivatives, illustrating the types of features that could be relevant for octahydro-1-methyl-4(1H)-quinolinone. nih.gov

Predicting Biological Activity based on Structural Descriptors

QSAR models rely on calculating a set of "descriptors" for each molecule in a dataset. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. By using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a correlation is established between these descriptors and the biological activity. nih.gov

For various quinoline (B57606) and quinolinone-based compounds, QSAR studies have identified several key descriptors that influence their activity against different targets. nih.govmdpi.com These often include:

Topological descriptors: Indices that describe the connectivity of atoms in the molecule. nih.gov

Electronic descriptors: Properties like electronegativity and electron density, which are crucial for molecular interactions. nih.gov

Quantum chemical descriptors: Parameters derived from quantum mechanics calculations that describe the electronic structure and reactivity.

A QSAR study on quinolinone-based thiosemicarbazones, for example, found that van der Waals volume, electron density, and electronegativity were pivotal for their antituberculosis activity. nih.gov Another study on quinolinyl hydrazones identified descriptors such as T_N_O_3 (total number of nitrogen and oxygen atoms) and Most-vePotential as being important for antimalarial activity. nih.gov These findings provide a roadmap for which structural attributes of octahydro-1-methyl-4(1H)-quinolinone could be computationally modulated to predict and enhance its potential biological effects.

Table 3: Examples of Descriptors Used in QSAR Models for Quinoline-Related Scaffolds

| Study Subject | Important Descriptors | Statistical Model | Correlation (r²) |

|---|---|---|---|

| Quinolinyl and Acridinyl Hydrazones nih.gov | T_N_O_3, IdAverage, chiV6chain, Most-vePotential | Multiple Linear Regression | 0.8456 |

| Quinolinone-based Thiosemicarbazones nih.gov | Van der Waals volume, Electron density, Electronegativity | Not specified | 0.83 |

| Cytotoxic Quinoline Analogues scienceopen.com | Pharmacophore-based features (A, R) | 3D-QSAR | 0.865 |

This table summarizes descriptors and statistical parameters from various QSAR studies on compounds containing a quinoline or quinolinone core, demonstrating the methodologies applicable to octahydro-1-methyl-4(1H)-quinolinone.

V. Biological Activity and Mechanistic Studies Excluding Clinical Data

Investigation of Antimicrobial Potency in Quinolone Derivatives

The antimicrobial properties of quinolones are well-documented, with numerous studies investigating their efficacy against a wide range of pathogens. acs.orgnih.govresearchgate.net

In vitro studies have demonstrated that quinolone derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain fluoroquinolones are highly effective against pathogens like Staphylococcus aureus and Escherichia coli. nih.gov The introduction of different substituents on the quinolone core can modulate the antimicrobial spectrum and potency. microbiologyresearch.orgnih.gov

Some quinoline-based compounds have also shown promising antifungal activity. mdpi.comnih.gov For example, certain quinoline-thiazole hybrids have been evaluated for their effects against various fungal strains. acs.org Hybrid compounds of quinoline (B57606) with other heterocyclic moieties, such as imidazolium, have exhibited notable antifungal activity against species like Cryptococcus neoformans and Candida spp. nih.gov

Table 1: Examples of Antimicrobial Activity in Quinolone Derivatives

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Fluoroquinolones | Gram-positive & Gram-negative bacteria | Potent antibacterial activity | nih.gov |

| Quinolone-Thiazole Hybrids | Fungal strains | Antifungal effects | acs.org |

This table is for illustrative purposes and shows data for quinolone derivatives, not for 4(1H)-Quinolinone, octahydro-1-methyl-.

The primary mechanism of antibacterial action for quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.org These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By targeting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death. The specific interactions with these enzymes are highly dependent on the quinolone's structural features.

The structure-activity relationship (SAR) of quinolones has been extensively studied to optimize their antimicrobial potency. nih.govmicrobiologyresearch.orgnih.gov Key structural elements that influence activity include:

The N-1 substituent: A cyclopropyl (B3062369) group at this position often confers significant activity against Gram-negative bacteria. microbiologyresearch.org

The C-6 fluoro substituent: This is a hallmark of the fluoroquinolone class and generally enhances antibacterial activity. nih.govmicrobiologyresearch.org

The C-7 substituent: Variations at this position, often involving piperazine (B1678402) or pyrrolidine (B122466) rings, can significantly impact the spectrum of activity, including potency against Gram-positive bacteria and anaerobes. nih.gov

The C-8 position: Halogen or methoxy (B1213986) groups at this position can influence oral absorption and activity against anaerobic bacteria. nih.gov

Anticancer Potential and Cellular Mechanisms of Quinolone and Tetrahydroquinolinone Derivatives

In addition to their antimicrobial effects, various quinoline and quinolone derivatives have been investigated for their potential as anticancer agents. researchgate.netekb.egnih.govnih.gov

Numerous in vitro studies have demonstrated the cytotoxic effects of quinolone and tetrahydroquinolinone derivatives against a range of cancer cell lines. nih.govmdpi.comnih.gov For example, certain 2H-quinolinone derivatives have shown good cytotoxicity and selectivity against breast (MCF-7) and liver (HepG-2) cancer cell lines compared to normal cells. nih.gov Similarly, some tetrahydroquinolinone derivatives have exhibited potent cytotoxicity toward colon (HTC-116) and lung (A549) cancer cell lines. nih.gov

Table 2: Examples of In Vitro Cytotoxicity of Quinolone and Tetrahydroquinolinone Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Values | Reference |

|---|---|---|---|

| 2H-Quinolinone Derivatives | MCF-7 (Breast), HepG-2 (Liver) | Varies by derivative | nih.gov |

| Tetrahydroquinolinone Derivatives | HTC-116 (Colon), A549 (Lung) | Varies by derivative | nih.gov |

This table presents data for quinolone and tetrahydroquinolinone derivatives and is not representative of 4(1H)-Quinolinone, octahydro-1-methyl-.

The anticancer activity of quinolone derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. ekb.egresearchgate.net For instance, some 2H-quinolinone derivatives have been found to cause cell cycle arrest at the G2/M phase and induce apoptosis. nih.gov Similarly, certain tetrahydroquinolinone derivatives have been shown to arrest the cell cycle at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways. nih.gov The mechanisms can involve the inhibition of various cellular targets, including topoisomerases and protein kinases. researchgate.net

Interference with Cellular Signaling Pathways

No studies were identified that investigate the interaction of 4(1H)-Quinolinone, octahydro-1-methyl- with any specific cellular signaling pathways. Research on other quinoline derivatives suggests that such compounds can modulate various signaling cascades, but this cannot be extrapolated to this specific molecule without direct evidence.

Neurobiological Investigations and Receptor Interactions

No dedicated neurobiological investigations or receptor interaction profiles for 4(1H)-Quinolinone, octahydro-1-methyl- have been published.

The inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system, is a critical area of study in the development of treatments for neurodegenerative diseases. However, no research was found that evaluates 4(1H)-Quinolinone, octahydro-1-methyl- as an AChE inhibitor.

There is no available data on the kinetic parameters (such as Kᵢ or IC₅₀ values) that would describe the nature and potency of the inhibition of AChE by 4(1H)-Quinolinone, octahydro-1-methyl-. Studies on other compounds, like the neurotoxicant 1-methyl-4-phenylpyridinium ion (MPP+), have shown mixed-type inhibition of AChE, but this is not indicative of the activity of the subject compound. nih.gov

Without kinetic data, there are consequently no molecular modeling or structural biology studies detailing the specific interactions between 4(1H)-Quinolinone, octahydro-1-methyl- and the active or peripheral binding sites of the acetylcholinesterase enzyme.

The potential for compounds to protect neurons from damage or degeneration is a significant area of research. While other complex quinoline and isoquinoline (B145761) derivatives have been investigated for neuroprotective properties, no such studies have been published for 4(1H)-Quinolinone, octahydro-1-methyl-. nih.gov

Serotonin (B10506) receptors are important targets for drugs treating a variety of central nervous system disorders. Although some compounds containing an octahydro quinolizine nucleus have been reported as ligands for 5-HT3 and 5-HT4 receptors, there is no specific research confirming or detailing the binding affinity or functional activity of 4(1H)-Quinolinone, octahydro-1-methyl- at these or any other serotonin receptor subtypes. nih.gov

Other Investigated Biological Activities

Beyond the primary pharmacological targets, the quinolinone scaffold has been explored for a variety of other potential therapeutic applications. The following subsections detail the available research on the antimalarial, antitubercular, anticonvulsant, anti-inflammatory, and antioxidant activities, as well as receptor binding affinities of compounds structurally related to octahydro-1-methyl-4(1H)-quinolinone. It is important to note that specific studies on octahydro-1-methyl-4(1H)-quinolinone itself for some of these activities are limited, and therefore, findings on analogous structures are presented to provide a broader context of the potential of this chemical class.

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a historically significant example. Research has continued to explore novel quinoline and quinolone derivatives for their efficacy against various strains of the Plasmodium parasite.

Studies on 4(1H)-quinolones have demonstrated their potential not only against the blood and liver stages of the parasite but also in preventing transmission to the mosquito vector. nih.gov For instance, certain 3-substituted 2-methyl-4(1H)-quinolones have shown potent antimalarial activity. nih.gov Furthermore, research into 4-aminoquinoline (B48711) derivatives continues to yield compounds with significant antimalarial potency against both chloroquine-sensitive and resistant strains of P. falciparum. scienceopen.comnih.gov While direct studies on the antimalarial activity of octahydro-1-methyl-4(1H)-quinolinone were not prominent in the reviewed literature, the activity of related quinazolinone derivatives has been reported. For example, certain 2,3-disubstituted-4(3H)-quinazolinones have shown promising in vivo antimalarial activity against P. berghei, with some compounds exhibiting significant percentage suppression of parasitemia. longdom.org One study highlighted a series of 4(3H)-quinazolinone derivatives, with compounds IVa, IVf, and IIIc showing 78.4%, 71.6%, and 70.7% suppression at a 40 mg/kg dose, respectively. longdom.org

**Table 1: In Vivo Antimalarial Activity of Selected 4(3H)-Quinazolinone Derivatives against *P. berghei***

| Compound | Dose (mg/kg) | % Suppression | Reference |

|---|---|---|---|

| IVa | 40 | 78.4 | longdom.org |

| IVf | 40 | 71.6 | longdom.org |

| IIIc | 40 | 70.7 | longdom.org |

| IVb | 40 | 60.6 | longdom.org |

Data derived from a study on 2,3-disubstituted-4(3H)-quinazolinones.

For example, quinoxaline (B1680401) 1,4-di-N-oxide derivatives have been identified as potent antitubercular agents. nih.gov A study on esters of quinoxaline 1,4-di-N-oxide revealed that several compounds exhibited minimum inhibitory concentrations (MIC) comparable to the first-line drug isoniazid (B1672263) against both pansusceptible and monoresistant strains of M. tuberculosis. nih.gov Specifically, methyl ester derivatives showed good anti-M. tuberculosis activity with MIC values below 0.35 µg/mL. nih.gov Additionally, some quinazoline (B50416) derivatives have been reported to possess antitubercular activity, with certain 2-aryl-3-aminoquinazoline-4(3H)-ones showing good efficacy. nih.gov

Table 2: Antitubercular Activity of Selected Methyl Ester Derivatives of Quinoxaline 1,4-di-N-oxide

| Compound Series | Activity Range (MIC) | Target Strain | Reference |

|---|---|---|---|

| Methyl esters | < 0.35 µg/mL | M. tuberculosis H37Rv | nih.gov |

Data pertains to quinoxaline derivatives, not octahydro-1-methyl-4(1H)-quinolinone.

The central nervous system activity of quinoline and its derivatives has been a subject of interest, including their potential as anticonvulsant agents. Research in this area has often focused on quinazolinone and related heterocyclic systems.

Studies on quinazolin-4(3H)-one derivatives have demonstrated their potential as anticonvulsant agents. mdpi.comnih.gov For instance, methaqualone, a quinazolin-4(3H)-one derivative, was historically used as a sedative-hypnotic and has been shown to be a positive allosteric modulator of the GABAA receptor. mdpi.com More recent research on novel quinazoline derivatives has identified compounds with significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov In one study, compounds 8 , 13 , and 19 provided 100% protection against scPTZ-induced seizures. nih.gov Another study on N-substituted-6-fluoro-quinazoline-4-amines identified compounds 5b , 5c , and 5d with potent anticonvulsant activities and high affinity for the GABA-A receptor. mdpi.com While these studies are on different quinoline-based scaffolds, they suggest that the broader class of compounds may have modulatory effects on neuronal excitability. Direct research on the anticonvulsant properties of octahydro-1-methyl-4(1H)-quinolinone was not found in the reviewed literature.

Table 3: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 8 | scPTZ | 100% protection | nih.gov |

| 13 | scPTZ | 100% protection | nih.gov |

| 19 | scPTZ | 100% protection | nih.gov |

| 5b | scPTZ & MES | ED50 = 152 mg/kg | mdpi.com |

| 5d | scPTZ & MES | ED50 = 140 mg/kg | mdpi.com |

Data from studies on quinazolin-4(3H)-one and N-substituted-6-fluoro-quinazoline-4-amine derivatives.

The potential anti-inflammatory effects of quinoline derivatives have been explored, with various mechanisms of action being investigated. These include the inhibition of inflammatory mediators and enzymes.

Research has shown that certain quinoline-based small molecules can act as anti-inflammatory agents by targeting enzymes such as phosphodiesterase 4 (PDE4) and cyclooxygenase (COX). nih.gov The nature and position of substituents on the quinoline ring are crucial for determining the pharmacological activity and target specificity. nih.gov For example, a study on a specific quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, demonstrated its ability to reduce levels of inflammatory markers like MMP-9, IL-1β, and NF-κB in a preclinical model of inflammation. nih.gov While direct studies on the anti-inflammatory activity of octahydro-1-methyl-4(1H)-quinolinone are not detailed in the available literature, the broader family of quinoline derivatives shows a clear potential for modulation of inflammatory pathways.

The antioxidant properties of quinoline derivatives have been investigated, with many compounds demonstrating the ability to scavenge free radicals and reduce oxidative stress.

Derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antioxidant activity. nih.gov In one study, the derivatization of the quinazolin-4(3H)-one moiety with polyphenolic compounds resulted in hybrid molecules with significant antiradical activity. nih.gov Pyrogallol derivatives, in particular, showed high antioxidant activity compared to standards like ascorbic acid and Trolox. nih.gov Another study focused on 4-hydroxy quinolinone derivatives as antioxidants, noting that the presence of electron-donating groups and hydroxyl groups on the quinolone structure can enhance their ability to stabilize radicals and inhibit oxidation. scirp.org The antioxidant potential of the specific compound octahydro-1-methyl-4(1H)-quinolinone has not been extensively reported.

The structural similarity of certain quinoline derivatives to known pharmacophores has prompted investigations into their receptor binding affinities. Of particular interest is the interaction with 1,4-dihydropyridine (B1200194) (1,4-DHP) calcium channel antagonist receptors.

Research on 1,4-DHP derivatives has revealed that specific structural features are crucial for high-affinity binding to L-type calcium channels. nih.gov These features include an aryl group at the 4-position of the 1,4-DHP ring and ester groups at the 3- and 5-positions. nih.govresearchgate.net Studies have been conducted on a range of 1,4-DHP derivatives, including hexahydroquinoline derivatives, which are structurally related to octahydro-1-methyl-4(1H)-quinolinone. nih.gov These investigations have shown that some novel 1,4-DHP derivatives can inhibit the specific binding of radiolabeled ligands to 1,4-DHP receptors in a concentration-dependent manner, with IC50 values in the micromolar range. nih.gov For instance, sixteen 1,4-DHP derivatives were found to inhibit (+)-[3H]PN 200-110 binding with IC50 values ranging from 0.43 to 3.49 μM. nih.gov The binding affinity is influenced by the substituents on the phenyl group at the 4-position. nih.govresearchgate.net While these studies provide insights into the structure-activity relationships for binding to 1,4-DHP receptors, specific binding data for octahydro-1-methyl-4(1H)-quinolinone is not available in the reviewed literature.

Table 4: Binding Affinity of Selected 1,4-DHP Derivatives to Rat Brain Receptors

| Compound Class | Ligand Displaced | IC50 Range (µM) | Reference |

|---|---|---|---|

| 1,4-DHP Derivatives | (+)-[3H]PN 200-110 | 0.43 - 3.49 | nih.gov |

Data from a study on a series of synthesized 1,4-dihydropyridine derivatives, including hexahydroquinolines.

Acetylcholinesterase (AChE) Inhibition Studies

Enzyme Inhibition (e.g., Fungal Metalloprotease, DT-Diaphorase)

Currently, there is a notable absence of publicly available scientific literature detailing the specific enzyme inhibitory activities of octahydro-1-methyl-4(1H)-quinolinone against fungal metalloproteases and DT-diaphorase. While the broader class of quinolinone and quinazolinone derivatives has been the subject of extensive research for their potential as enzyme inhibitors, studies focusing explicitly on the octahydro-1-methyl- variant are not found in the reviewed scientific databases.

Research into related compounds, such as 4-hydroxy-1H-quinolin-2-one derivatives, has indicated antifungal and herbicidal properties, which may suggest a potential for enzyme interaction. Similarly, various quinazolinone derivatives have been investigated as inhibitors of enzymes like thymidylate synthase and other metabolic enzymes. However, these findings are on structurally distinct molecules and cannot be directly extrapolated to octahydro-1-methyl-4(1H)-quinolinone.

The inhibitory potential of a compound is highly dependent on its specific three-dimensional structure and the presence of particular functional groups that interact with the active site of an enzyme. Without dedicated research on octahydro-1-methyl-4(1H)-quinolinone, any discussion of its activity against fungal metalloprotease or DT-diaphorase would be purely speculative.

Therefore, this section remains to be populated pending future research that specifically investigates the enzymatic inhibition profile of octahydro-1-methyl-4(1H)-quinolinone.

Vi. Advanced Analytical Methodologies for Compound Characterization and Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of "4(1H)-Quinolinone, octahydro-1-methyl-" from reaction mixtures, starting materials, and potential byproducts. These techniques are also essential for determining the purity of the isolated compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like "4(1H)-Quinolinone, octahydro-1-methyl-". Due to the basic nature of the nitrogen atom, reversed-phase HPLC is a common approach. To achieve good peak shape and resolution, it is often necessary to use a mobile phase with additives.

Typical HPLC Conditions:

A typical HPLC method for the analysis of saturated nitrogen heterocycles would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The addition of a small percentage of an acid, like formic acid or trifluoroacetic acid, to the mobile phase helps to protonate the tertiary amine, which minimizes peak tailing and improves chromatographic performance. Detection is commonly performed using a UV detector, although the saturated nature of the compound means it lacks a strong chromophore, so detection might be at lower wavelengths (around 200-220 nm).

| Parameter | Typical Value |

| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the characterization of "4(1H)-Quinolinone, octahydro-1-methyl-", providing both retention time data and mass-to-charge ratio information. Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically in positive ion mode due to the basic nitrogen atom.

Expected LC-MS Findings:

In an LC-MS analysis, "4(1H)-Quinolinone, octahydro-1-methyl-" (molar mass: 167.25 g/mol ) would be expected to be detected as its protonated molecule [M+H]⁺ at an m/z of approximately 168.26. Tandem mass spectrometry (MS/MS) experiments can be performed on this precursor ion to elicit characteristic fragmentation patterns, which aid in structural confirmation. The fragmentation would likely involve the loss of small neutral molecules or cleavage of the ring system.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 168.26 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 150.25 | Loss of water from the protonated molecule |

| [M+H - CO]⁺ | 140.26 | Loss of carbon monoxide |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. "4(1H)-Quinolinone, octahydro-1-methyl-" is sufficiently volatile for GC analysis. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization (EI).

Expected GC-MS Findings:

The electron ionization mass spectrum of "4(1H)-Quinolinone, octahydro-1-methyl-" would be expected to show a molecular ion peak (M⁺˙) at m/z 167. The fragmentation pattern would be characteristic of the saturated bicyclic structure and the N-methyl group. Key fragmentation pathways would likely involve alpha-cleavage adjacent to the nitrogen atom and the carbonyl group.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 167 | Moderate | [C₁₀H₁₇NO]⁺˙ (Molecular Ion) |

| 152 | Moderate | [M - CH₃]⁺ (Loss of methyl radical) |

| 124 | High | [M - C₃H₇]⁺ (Cleavage of the piperidone ring) |

| 96 | High | [C₆H₁₀N]⁺ (Fragment containing the nitrogen and methyl group) |

| 42 | High | [C₂H₄N]⁺ (Fragment from the N-methyl group and adjacent carbon) |

Advanced Spectroscopic Methods for Detailed Structural Analysis

Spectroscopic methods provide detailed information about the molecular structure of "4(1H)-Quinolinone, octahydro-1-methyl-", including the identification of functional groups and the elucidation of its three-dimensional conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Properties

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "4(1H)-Quinolinone, octahydro-1-methyl-" would be dominated by absorptions corresponding to the C-H, C=O, and C-N bonds.

Expected FT-IR Data:

The most prominent feature in the FT-IR spectrum would be the strong absorption band of the carbonyl (C=O) group. The C-H stretching vibrations of the saturated ring system and the N-methyl group would also be clearly visible.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 2790-2780 | Medium | C-H stretching (N-CH₃) |

| 1715-1700 | Strong | C=O stretching (ketone) |

| 1470-1450 | Medium | C-H bending |

| 1250-1000 | Medium | C-N stretching |

Nuclear Magnetic Resonance (NMR) for Conformational and Configurational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of "4(1H)-Quinolinone, octahydro-1-methyl-" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The analysis of chemical shifts, coupling constants, and through-space correlations (e.g., from NOESY experiments) allows for the determination of the compound's conformation and relative stereochemistry.

Expected ¹H NMR Data:

The ¹H NMR spectrum would show a complex pattern of signals in the aliphatic region due to the protons of the saturated rings. The N-methyl group would appear as a singlet. The chemical shifts would be influenced by the stereochemistry of the ring fusion and the anisotropic effect of the carbonyl group.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~2.3-2.5 | s (singlet) |

| H-2, H-8a | ~2.8-3.2 | m (multiplet) |

| H-3, H-5, H-6, H-7, H-8 | ~1.2-2.2 | m (multiplet) |

Expected ¹³C NMR Data:

The ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal. The chemical shifts of the ring carbons are sensitive to their conformation and substitution pattern. Based on data for related decahydroquinoline (B1201275) systems, the following are expected chemical shifts.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (C-4) | ~208-212 |

| C-2, C-8a | ~55-65 |

| N-CH₃ | ~40-45 |

| C-3, C-5, C-4a, C-6, C-7, C-8 | ~20-40 |

X-ray Diffraction for Solid-State Structure Determination

For quinoline (B57606) derivatives, X-ray crystallography has been instrumental in confirming molecular structures and understanding intermolecular interactions that govern crystal packing. For instance, studies on various substituted quinolinone and tetrahydroisoquinoline systems have revealed detailed structural features. researchgate.netmdpi.comresearchgate.net These analyses typically define the crystal system, space group, and unit cell dimensions.

Should single crystals of octahydro-1-methyl-4(H)-quinolinone be subjected to X-ray diffraction analysis, the resulting data would provide definitive proof of its stereochemistry, including the cis or trans fusion of the decalin ring system and the equatorial or axial orientation of the methyl group on the nitrogen atom.

Illustrative Crystal Data for a Heterocyclic Compound (Note: The following table is an example of typical data obtained from an X-ray diffraction study and does not represent the specific compound octahydro-1-methyl-4(1H)-quinolinone.)

| Parameter | Example Value |

| Chemical Formula | C₁₀H₁₇NO |

| Formula Weight | 167.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.363 |

| b (Å) | 22.664 |

| c (Å) | 8.808 |

| β (°) | 95.41 |

| Volume (ų) | 1662.1 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.404 Mg/m³ |

Electrochemical Methods in Reaction Studies

Electrochemical methods are powerful tools for investigating the redox properties of molecules and elucidating reaction mechanisms. Techniques such as cyclic voltammetry can provide valuable insights into the electron transfer processes, including the determination of oxidation and reduction potentials, the stability of reaction intermediates, and the kinetics of the reactions.

In the context of quinoline and its derivatives, electrochemical studies can shed light on their behavior in redox reactions, which is often relevant to their biological activity or their role as catalysts or synthetic intermediates. While specific electrochemical studies on octahydro-1-methyl-4(1H)-quinolinone are not extensively documented, research on related structures, such as 1,4-dihydropyridine-based hexahydroquinoline derivatives, highlights the utility of these methods. researchgate.net

For these related compounds, electrochemical oxidation has been studied to understand their mechanism of action. researchgate.net Such studies often reveal irreversible, diffusion-controlled processes involving the transfer of electrons. The data can be used to determine kinetic and thermodynamic parameters like the charge transfer coefficient (α). researchgate.net A proposed oxidation mechanism might involve a one-electron transfer followed by subsequent chemical reactions, such as disproportionation, leading to the formation of a more stable aromatic pyridine (B92270) structure. researchgate.net

Applying these methodologies to octahydro-1-methyl-4(1H)-quinolinone could reveal its susceptibility to oxidation or reduction. For instance, the nitrogen atom and the carbonyl group are potential redox-active sites. An electrochemical investigation could determine the oxidation potential of the tertiary amine and the reduction potential of the ketone, providing fundamental data on its electronic character and potential reactivity in electron transfer scenarios. This information would be valuable for its application in synthesis or in understanding its metabolic fate.

Vii. Applications in Chemical Science and Industry Excluding Dosage/administration

Organic Synthesis Reagents and Intermediates

The quinolinone core, particularly in its various states of saturation, is a well-established precursor for the synthesis of more complex molecules, including naturally occurring alkaloids. While direct literature on octahydro-1-methyl-4(1H)-quinolinone as a starting material is not abundant, the synthetic utility of closely related dihydroquinolin-4-ones points towards its potential as a valuable intermediate. nih.gov For instance, 2,3-dihydroquinolin-4(1H)-ones serve as common precursors for the metal-free total synthesis of alkaloids like Dubamine and Graveoline. nih.gov

The general strategy involves the construction of the quinolinone core, followed by functionalization and subsequent transformation into the target alkaloid. The fully saturated nature of octahydro-1-methyl-4(1H)-quinolinone offers a different set of synthetic possibilities, potentially leading to novel alkaloid analogues with distinct stereochemistry and biological activity.

The synthesis of the octahydro- scaffold itself can be achieved through the catalytic hydrogenation of corresponding unsaturated quinoline (B57606) or quinolone derivatives. rsc.orgresearchgate.net Efficient catalytic systems, such as those based on ruthenium or palladium, have been developed for the hydrogenation of the quinoline ring system to yield tetrahydroquinolines, which can be further reduced to the octahydro- state. rsc.org

Table 1: Examples of Catalytic Hydrogenation of Quinolines

| Catalyst System | Substrate | Product | Yield | Reference |

| [Ru(p-cymene)Cl2]2/I2 | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | >99% | |

| Pd/CN | Quinolines | 1,2,3,4-Tetrahydroquinolines | 86.6-97.8% | rsc.org |

| Co-Graphene | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | 69% | researchgate.net |

| Co-Graphene | 4-Methylquinoline | 4-Methyl-1,2,3,4-tetrahydroquinoline | 14% | researchgate.net |

This table is provided for illustrative purposes to show the synthesis of the saturated quinoline core.

Ligands in Asymmetric Catalysis

The quinoline framework is a privileged structure in the design of chiral ligands for asymmetric catalysis. rsc.org The nitrogen atom within the heterocyclic system provides a key coordination site for metal catalysts. While specific examples of octahydro-1-methyl-4(1H)-quinolinone being used as a ligand are not prominent in the literature, the broader class of quinoline-based ligands has seen extensive application.

For example, rhodium complexes featuring chiral ligands have been successfully employed in the asymmetric transfer hydrogenation of 4-quinolone derivatives, yielding chiral 1,2,3,4-tetrahydroquinoline-4-ols with high enantioselectivity. rsc.org Similarly, ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have been used for the asymmetric hydrogenation of 2-quinolones to produce chiral 3,4-dihydro-2-quinolones. nih.gov

The potential of octahydro-1-methyl-4(1H)-quinolinone as a chiral ligand would depend on the stereochemistry of its chiral centers. The rigid, saturated bicyclic structure could offer a well-defined chiral environment around a coordinated metal center, making it a candidate for development in asymmetric synthesis.

Antioxidant Additives in Material Science and Engineering

Quinoline and its derivatives are recognized for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. iau.irresearchgate.netmdpi.comnih.gov This characteristic makes them potential additives for the stabilization of materials prone to oxidative degradation, such as polymers and lubricants. researchgate.netscirp.org

In the context of polymers, additives are crucial for preventing degradation caused by exposure to heat, light, and oxygen. pqri.org Antioxidants are a key class of these additives, and the quinoline scaffold has been explored for this purpose. The mechanism of action often involves the termination of radical chain reactions. researchgate.net

Table 2: Antioxidant Activity of Selected Quinoline Derivatives

| Compound Type | Assay | Activity | Reference |

| 4-Hydroxy quinolinone derivatives | Oxygen pressure drop in grease | Inhibition of oxidation | scirp.org |

| Furo[2,3-f]quinoline derivatives | Free radical scavenging | Good antioxidant activity | iau.ir |

| 2-Chloroquinoline-3-carbaldehyde derivatives | DPPH radical scavenging | Up to 92.96% activity | researchgate.net |

| Synthetic quinoline derivatives | ABTS cation radical scavenging | Significant antioxidant potential | mdpi.com |

This table illustrates the antioxidant potential of the broader quinoline class of compounds.

Precursors for Agrochemical Development

The quinoline scaffold is a cornerstone in the development of new agrochemicals, including fungicides, herbicides, and insecticides. ingentaconnect.combenthamdirect.commdpi.comnih.gov The diverse biological activities exhibited by quinoline derivatives make them a rich source of lead compounds for pesticide discovery. ingentaconnect.comnih.gov

The fully saturated structure of octahydro-1-methyl-4(1H)-quinolinone makes it an interesting, albeit underexplored, precursor for novel agrochemicals. The introduction of various functional groups onto this scaffold could lead to compounds with unique modes of action and improved efficacy. The development of pesticides often involves the synthesis and screening of large libraries of compounds based on a common chemical backbone.

For example, quinolinone scaffolds have been incorporated into compounds with potent antifungal and herbicidal activities. mdpi.comresearchgate.net The strategic modification of the quinolinone core has led to the discovery of compounds that target specific enzymes in pathogenic fungi or weeds. nih.gov

Table 3: Examples of Agrochemicals with Quinoline/Quinolinone Scaffolds

| Compound Class | Target Application | Reference |

| Quinoline Derivatives | Fungicides, Herbicides, Insecticides | ingentaconnect.comnih.gov |

| Quinolinone Scaffolds | Fungicides, Herbicides | mdpi.comresearchgate.net |

| Quinazolinone Derivatives | Antifungal Agents | nih.gov |

This table highlights the importance of the quinoline and quinolinone structures in agrochemical research.

Viii. Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern organic chemistry. For the octahydroquinolinone core, future research will likely focus on moving beyond traditional multi-step procedures to more elegant and sustainable strategies.

Current synthetic approaches to quinolinone derivatives often involve harsh reagents and generate significant waste. Green chemistry principles are increasingly being applied to the synthesis of related heterocyclic compounds. For instance, researchers are exploring one-pot syntheses, microwave-assisted reactions, and the use of environmentally benign catalysts. organic-chemistry.orgnih.gov A promising avenue for the synthesis of the octahydro-1-methyl-4(1H)-quinolinone scaffold could involve the development of catalytic asymmetric hydrogenation of partially saturated or aromatic precursors, which would allow for the stereocontrolled synthesis of specific isomers. The use of biocatalysis, employing enzymes to perform key transformations, also represents a frontier for sustainable synthesis. nih.gov

Future synthetic strategies could also focus on multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. organic-chemistry.org The development of novel catalyst systems, such as those based on earth-abundant metals, will also be crucial in making the synthesis of these compounds more economical and sustainable. organic-chemistry.org

Exploration of Untapped Stereoisomers and Their Unique Properties

The octahydro-1-methyl-4(1H)-quinolinone structure contains multiple stereocenters, giving rise to a number of possible stereoisomers. The spatial arrangement of atoms in these isomers can have a profound impact on their physical, chemical, and biological properties. To date, much of the research on related saturated heterocycles has focused on a limited number of stereochemical arrangements.

A significant future direction will be the systematic synthesis and characterization of all possible stereoisomers of octahydro-1-methyl-4(1H)-quinolinone. This will require the development of stereoselective synthetic methods. The study of structurally related quinolizidine (B1214090) alkaloids has shown that different stereoisomers can exhibit vastly different biological activities. researchgate.netnih.gov For example, in derivatives of the quinolizidine alkaloid lupinine, the stereochemistry at the bridgehead carbon and the substituent attachment point are critical for their antimicrobial and antiviral activities. researchgate.netnih.govnih.gov

By isolating and studying each stereoisomer, researchers can establish clear structure-activity relationships (SAR). This knowledge is crucial for designing compounds with specific and enhanced biological effects, whether for therapeutic applications or as functional materials.

Deeper Mechanistic Investigations into Biological Activities

While the biological activities of many quinolinone derivatives have been reported, the precise molecular mechanisms of action are often not fully understood. scirp.orgmdpi.com Future research should focus on elucidating the specific biological targets of octahydro-1-methyl-4(1H)-quinolinone and its derivatives.

Initial screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could reveal potential therapeutic areas. For example, various quinolinone derivatives have shown promise as antioxidant, anti-inflammatory, antibacterial, and anticancer agents. scirp.orgmdpi.comnih.gov Once a biological activity is identified, detailed mechanistic studies will be necessary. This could involve techniques such as molecular docking to predict binding modes, followed by experimental validation through methods like site-directed mutagenesis and kinetic assays.

Understanding the mechanism of action is critical for optimizing the lead compound, predicting potential side effects, and developing more potent and selective therapeutic agents.

Integration of Advanced Computational Chemistry with Experimental Studies

The synergy between computational chemistry and experimental work is a powerful tool in modern chemical research. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the properties and reactivity of molecules, guiding experimental design and helping to interpret results. researchgate.netnih.govnih.gov

For octahydro-1-methyl-4(1H)-quinolinone, computational studies can be employed to:

Predict the conformational preferences of different stereoisomers, which is crucial for understanding their interaction with biological targets. researchgate.net

Calculate spectroscopic data (e.g., NMR, IR spectra) to aid in the structural characterization of newly synthesized compounds. nih.govnih.gov

Model reaction pathways for synthetic routes to optimize reaction conditions and predict potential byproducts.

Perform virtual screening of derivatives against biological targets to prioritize compounds for synthesis and testing.

The table below illustrates the types of data that can be generated through the integration of computational and experimental approaches.

| Research Area | Experimental Technique | Computational Method | Combined Outcome |

| Synthesis | Reaction optimization (temperature, catalyst) | DFT modeling of transition states | Rational design of more efficient synthetic routes |

| Stereochemistry | X-ray crystallography, NMR spectroscopy | Conformational analysis (DFT) | Accurate determination of 3D structure and stability of isomers |

| Biological Activity | In vitro/in vivo assays | Molecular docking, QSAR | Identification of biological targets and prediction of activity |

This integrated approach accelerates the research and development process, making it more efficient and cost-effective.

Design and Synthesis of Hybrid Molecules Incorporating the Octahydroquinolinone Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery to create compounds with enhanced activity or novel mechanisms of action. nih.govnih.govmdpi.commdpi.comresearchgate.net The octahydro-1-methyl-4(1H)-quinolinone scaffold can serve as a valuable building block in the design of such hybrid molecules.

By covalently linking the octahydroquinolinone core to other known bioactive moieties, it may be possible to develop new therapeutic agents with improved efficacy, reduced toxicity, or the ability to overcome drug resistance. For instance, hybrid molecules combining a quinoline (B57606) core with other heterocyclic systems like thiazinan-4-one have been explored for their antibacterial properties. nih.gov Similarly, quinoline-based hybrids have been investigated as potential anticancer agents. mdpi.com

Future research in this area will involve the rational design of novel hybrids, their efficient synthesis, and thorough biological evaluation. This approach holds the potential to generate new chemical entities with unique therapeutic profiles.

Q & A

Q. What are the key physicochemical properties of 4(1H)-Quinolinone, octahydro-1-methyl-, and how can they be experimentally determined?

The compound exhibits a predicted boiling point of 270.5±15.0 °C, pKa of 9.07±0.40, and density of 0.957±0.06 g/cm³ . These values can be validated via differential scanning calorimetry (DSC) for thermal stability, potentiometric titration for pKa, and gas pycnometry for density. Comparative studies with structurally similar compounds (e.g., cis/trans isomers) are recommended to assess predictive accuracy .

Q. What synthetic routes are commonly employed for preparing 4(1H)-Quinolinone derivatives?

A multi-step synthesis involving cyclization of substituted amines with ketones or aldehydes under acidic conditions is typical. For example, 4-hydroxy derivatives can be synthesized via hydroxylation of the quinolinone core using hydrogen peroxide in acetic acid, followed by regioselective alkylation at the N1 position . Stereochemical control (cis/trans isomerism) requires chiral catalysts or resolution techniques .

Q. How should researchers handle toxicity and safety concerns associated with this compound?

While specific toxicity data for this derivative is limited, general quinolinone safety protocols apply. Use personal protective equipment (PPE), ensure proper ventilation, and avoid inhalation or skin contact. First-aid measures include rinsing eyes with water for 15+ minutes and consulting a physician for ingestion .

Advanced Research Questions

Q. How can stereochemical differences (cis vs. trans isomers) influence the bioactivity of octahydro-1-methyl-4(1H)-quinolinone derivatives?

Cis isomers often exhibit enhanced bioavailability due to reduced steric hindrance, as seen in analogues with improved antibacterial activity . Computational modeling (e.g., molecular docking) and comparative bioassays (e.g., MIC testing against H. pylori or MRSA) can validate stereochemical effects .

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., MIC values) for this compound?

Discrepancies may arise from variations in bacterial strains, assay conditions, or purity. Standardize protocols using CLSI guidelines, validate compound purity via HPLC, and perform dose-response curves to confirm activity. Meta-analyses of published data (e.g., MIC ranges for MRSA) are critical .

Q. How can X-ray crystallography and NMR elucidate the molecular geometry of 4(1H)-quinolinone derivatives?

Single-crystal X-ray diffraction provides precise bond lengths and angles, as demonstrated for related quinolinones with hydrogen-bonded networks stabilizing the lactam ring . Solid-state NMR complements this by confirming dynamic conformations in solution .

Q. What strategies optimize the design of 4(1H)-quinolinone analogues for anticancer applications?

Structure-activity relationship (SAR) studies highlight the importance of substituents at C3 and C4. For example, hydroxyethyl groups at C3 enhance cytotoxicity by promoting DNA intercalation. Rational design should incorporate substituents with electron-withdrawing properties (e.g., halogens) to improve target binding .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.